molecular formula C10H10ClNS B1621169 3-[(4-Chlorobenzyl)thio]propanenitrile CAS No. 253122-97-3

3-[(4-Chlorobenzyl)thio]propanenitrile

Cat. No.: B1621169
CAS No.: 253122-97-3
M. Wt: 211.71 g/mol
InChI Key: HDMJFAXRPLQDEA-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)thio]propanenitrile is an organic compound with the molecular formula C10H10ClNS. It is characterized by the presence of a chlorobenzyl group attached to a thiopropanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)thio]propanenitrile typically involves the reaction of 4-chlorobenzyl chloride with thiopropanenitrile in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)thio]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Chlorobenzyl)thio]propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)thio]propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share a sulfur-containing heterocyclic structure and exhibit similar chemical reactivity.

    Benzylthio compounds: These compounds have a benzylthio moiety and show comparable chemical behavior.

Uniqueness

3-[(4-Chlorobenzyl)thio]propanenitrile is unique due to the presence of both a chlorobenzyl group and a thiopropanenitrile moiety, which confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMJFAXRPLQDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383857
Record name 3-[(4-chlorobenzyl)thio]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253122-97-3
Record name 3-[(4-chlorobenzyl)thio]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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